5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Description
5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide (CAS: 21254-24-0) is a pyrazole derivative characterized by a five-membered aromatic ring with substituents at positions 1 (isopropyl), 4 (carboxamide), and 5 (amino group) . Its molecular formula is C₇H₁₂N₄O, with an average molecular weight of 168.20 g/mol. It is commonly used in pharmaceutical and agrochemical research due to its versatility as a synthetic intermediate .
Properties
IUPAC Name |
5-amino-1-propan-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)11-6(8)5(3-10-11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWQIYNNOPJHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361416 | |
| Record name | 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21254-24-0 | |
| Record name | 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide in water, which provides an eco-friendly and efficient method . The reaction conditions often involve room temperature and the use of green solvents to ensure an environmentally benign process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and minimal solvent waste, is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a pan-FGFR covalent inhibitor, it binds irreversibly to the FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant, thereby inhibiting their activity . This inhibition leads to the suppression of cancer cell proliferation and tumor growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Structural Analogues and Substituent Variations
The pyrazole scaffold is highly modifiable, leading to diverse derivatives. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects: The isopropyl group at position 1 in the target compound enhances lipophilicity compared to unsubstituted analogs (e.g., 5-Amino-1H-pyrazole-4-carboxamide) . Carboxamide vs.
Implications for Research and Development
The structural nuances of these pyrazole derivatives dictate their applications:
- Pharmacology : Carboxamide-containing derivatives (e.g., 21254-24-0) are often explored as kinase inhibitors or enzyme modulators due to their hydrogen-bonding capacity.
- Agrochemicals : Lipophilic groups (e.g., isopropyl or phenyl) enhance membrane permeability, making such analogs suitable for pesticide development .
Biological Activity
5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Target and Mode of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . It functions as a pan-FGFR covalent inhibitor , effectively targeting both wild-type FGFRs and gatekeeper mutants. This inhibition disrupts the FGFR signaling pathway, which is crucial for cell proliferation, differentiation, and migration, especially in cancer cells where FGFRs are often overexpressed or mutated .
Biochemical Pathways
The compound has demonstrated nanomolar activity against various FGFRs:
This indicates a strong potential for therapeutic applications in cancers associated with aberrant FGFR signaling.
Pharmacological Properties
Cellular Effects
In vitro studies have shown that this compound effectively suppresses the proliferation of various cancer cell lines:
- NCI-H520 lung cancer cells: IC = 19 nM
- SNU-16 gastric cancer cells: IC = 59 nM
- KATO III gastric cancer cells: IC = 73 nM .
These results underscore the compound's efficacy in targeting cancer cells with aberrant FGFR activity.
Table 1: Summary of Biological Activities
| Cell Line | IC (nM) | Activity |
|---|---|---|
| NCI-H520 | 19 | Lung cancer inhibition |
| SNU-16 | 59 | Gastric cancer inhibition |
| KATO III | 73 | Gastric cancer inhibition |
| Ba/F3 (wild-type RET) | Not specified | Thyroid-cancer derived cell inhibition |
Recent Studies
- Anticancer Efficacy : A study reported that derivatives of 5-amino-1H-pyrazole-4-carboxamide showed promising anticancer activities against various cell lines, suggesting that modifications to its structure could enhance efficacy against specific mutations in FGFRs .
- Inhibition of RET Kinase : Research has also highlighted the compound's ability to suppress growth in Ba/F3 cells transformed with wild-type RET and its gatekeeper mutant (V804M), indicating its potential as a selective RET kinase inhibitor .
- Covalent Binding Studies : X-ray co-crystal structures have confirmed that the compound irreversibly binds to FGFR1, providing insights into its mechanism and paving the way for further drug development targeting FGFR-related cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
